
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol
概要
説明
L 653328は、中等度のβ受容体遮断活性を有する眼圧降下薬です。 この化合物は主に緑内障などの疾患における眼圧を下げるために使用されます .
準備方法
L 653328は、L 652698を酢酸でエステル化することにより合成されます。 反応には適切な触媒を使用し、制御された条件下で行うことで、目的の酢酸エステルを確実に生成します . L 653328の工業生産は、同様の合成経路に従い、大規模生産用に最適化されて、高収率と純度が保証されています .
化学反応の分析
L 653328は、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、ヒドロキシル基をカルボニル基に変換する反応です。
還元: この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元できます。
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウム、三酸化クロム)、還元剤(水素化リチウムアルミニウム)、および置換反応のためのさまざまな求核剤が含まれます . これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
L 653328は、次のようないくつかの科学研究への応用があります。
化学: エステル化反応と加水分解反応を研究するためのモデル化合物として使用されます。
生物学: この化合物は、β受容体遮断薬が細胞プロセスに与える影響を調査するために使用されます。
科学的研究の応用
Pharmacological Applications
1.1 Beta-Adrenergic Receptor Activity
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol is known for its role as a beta-adrenergic agonist. It has been studied for its potential to modulate cardiovascular functions by influencing heart rate and contractility through beta-adrenergic receptor stimulation. This mechanism is particularly relevant in the development of treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is beneficial .
1.2 Antihypertensive Effects
Research indicates that this compound may have antihypertensive properties, making it a candidate for managing high blood pressure. Studies have shown that beta-blockers, which share a similar mechanism of action, can effectively reduce blood pressure and improve heart function .
1.3 Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective effects. This aspect is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of neurotransmitter systems can lead to improved cognitive outcomes .
Synthesis and Chemical Properties
The synthesis of this compound involves several chemical reactions that yield a compound with specific pharmacological properties. The compound's structure can be described by its molecular formula and a molecular weight of approximately 309.4 g/mol .
Case Studies
3.1 Clinical Trials
Clinical trials have explored the efficacy of this compound in treating cardiovascular diseases. One notable study examined its impact on patients with chronic heart failure, demonstrating an improvement in exercise tolerance and quality of life metrics .
3.2 In Vitro Studies
In vitro studies have assessed the compound's binding affinity to beta-adrenergic receptors, indicating strong interactions that suggest potential therapeutic benefits in respiratory conditions . These studies provide foundational data supporting further exploration in clinical settings.
作用機序
L 653328は、眼圧の調節に関与するβ受容体を遮断することで、その効果を発揮します。 この化合物は、プロドラッグの酢酸エステルであるL 652698として眼に浸透し、その後加水分解されて活性型になります . 活性型は眼内のβ受容体に結合し、房水の産生を抑制することで眼圧を低下させます .
類似化合物との比較
L 653328は、チモロールやベタキソロールなどの他のβ受容体遮断薬と比較されます。 チモロールはβ受容体に対する親和性が高いのに対し、L 653328は中等度の親和性しか示さず、その結果、眼外βアドレナリン受容体遮断が軽減されます . そのため、L 653328は、全身性β受容体遮断によって悪化する可能性のある疾患を持つ患者にとってより安全な選択肢となります .
類似化合物には、以下が含まれます。
チモロール: 緑内障の治療に使用される非選択的β受容体遮断薬。
ベタキソロール: 眼圧降下作用を有する選択的β1受容体遮断薬.
L 653328のユニークな特徴は、眼外βアドレナリン受容体遮断の傾向が低いため、特定の患者集団にとってより安全な代替薬となっています .
生物活性
(S)-3-tert-Butylamino-1-(4-(2-hydroxyethyl)phenoxy)-2-propanol, also known as L653328, is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H27NO4
- Molar Mass : 309.4 g/mol
- CAS Number : 115609-61-5
Pharmacological Profile
This compound has been investigated for its potential therapeutic applications, particularly in the context of cardiovascular health and as a β-blocker. Its structure suggests that it may interact with adrenergic receptors, influencing heart rate and vascular resistance.
The compound is believed to exert its effects primarily through:
- Beta-Adrenergic Receptor Blockade : By inhibiting β-adrenergic receptors, it may reduce heart rate and myocardial contractility, making it potentially useful for managing hypertension and other cardiovascular conditions.
- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in various tissues.
In Vitro Studies
Research has shown that this compound can influence various cellular pathways:
- Cell Proliferation : In cell line studies, the compound has demonstrated the ability to modulate cell growth and apoptosis in certain cancer models.
- Oxidative Stress Response : The compound has been linked to increased cellular defenses against oxidative stress, potentially through the upregulation of antioxidant enzymes.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Cardiovascular Effects : In hypertensive rat models, administration of the compound resulted in significant reductions in blood pressure and heart rate, indicating its efficacy as an antihypertensive agent.
- Neuroprotective Effects : Preliminary studies have suggested potential benefits in neurodegenerative models, where it may protect against neuronal damage induced by oxidative stress.
Comparative Analysis with Other Compounds
特性
IUPAC Name |
2-[4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]ethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-13(19)21-10-9-14-5-7-16(8-6-14)22-12-15(20)11-18-17(2,3)4/h5-8,15,18,20H,9-12H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAYHFMJDLPBGB-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)OCC(CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCC1=CC=C(C=C1)OC[C@H](CNC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921774 | |
Record name | 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115609-61-5 | |
Record name | L 653328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115609615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{4-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-653328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TET8Z0SGK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。